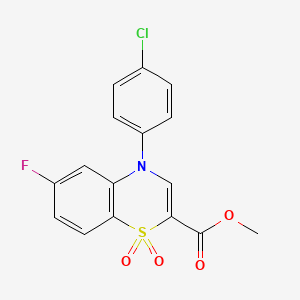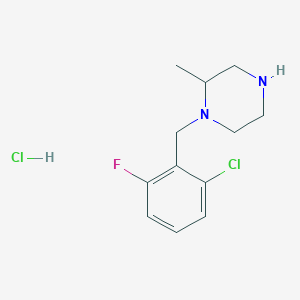
1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride” is a chemical compound. It is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of 2-Chloro-6-fluorobenzyl chloride and piperazine as starting materials. The 2-Chloro-6-fluorobenzyl chloride could act as an alkylating agent, reacting with the piperazine to form the desired product .Molecular Structure Analysis
The molecular formula of “this compound” is C11H15Cl2FN2 . It contains a piperazine ring, which is a heterocyclic amine, and a benzyl group that is substituted with chlorine and fluorine atoms .Chemical Reactions Analysis
As a derivative of piperazine, this compound could potentially undergo a variety of chemical reactions. For instance, it could participate in reactions with electrophiles due to the presence of the nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.1546032 . The density of a related compound, 2-Chloro-6-fluorobenzyl chloride, is 1.401 g/mL at 25 °C . The refractive index of a similar compound, 1-(2-Chloro-6-fluorobenzyl)piperazine, is 1.5470 .科学的研究の応用
Luminescent Properties and Photo-induced Electron Transfer
Research on compounds similar to 1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride, like the naphthalimide model compounds with piperazine substitution, has shown that these compounds exhibit luminescent properties. These properties can be useful in the development of pH probes and in understanding photo-induced electron transfer mechanisms (Gan et al., 2003).
Synthesis and Structural Analysis
The synthesis of related compounds, such as flunarizine, demonstrates the application of piperazine derivatives in drug development. Studies have shown different methods to synthesize these compounds and their structural variations (Shakhmaev et al., 2016). Moreover, the molecular structures of closely related piperazines, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, are studied to understand their intermolecular interactions (Mahesha et al., 2019).
Potential CNS Agents
Compounds like this compound have been explored for their potential as central nervous system agents. Studies have focused on synthesizing and evaluating derivatives for neuroleptic activity (Hino et al., 1988).
Novel Antipsychotic Profiles
Research into piperazine derivatives, such as compound 1, has led to the discovery of potential atypical antipsychotic compounds. These studies involve structural variations and evaluations of efficacy in behavioral models (Bolós et al., 1996).
Metabolite Analysis
Investigations into the metabolism of compounds like 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride provide insights into their biotransformation pathways in organisms. These studies are crucial for understanding drug metabolism (Kawashima et al., 1991).
HIV-1 Entry Inhibitors
Novel 1,4-disubstituted piperidine/piperazine derivatives have been synthesized and evaluated for their anti-HIV-1 activities. Such studies are significant for the development of new therapies or microbicides for HIV-1 infection prevention and treatment (Dong et al., 2012).
将来の方向性
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.ClH/c1-9-7-15-5-6-16(9)8-10-11(13)3-2-4-12(10)14;/h2-4,9,15H,5-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQZTNLZODTOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C=CC=C2Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952447.png)
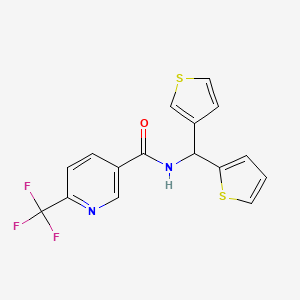
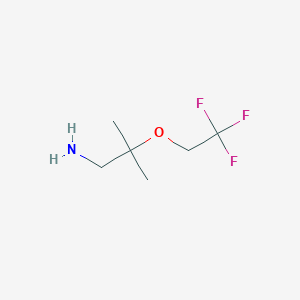
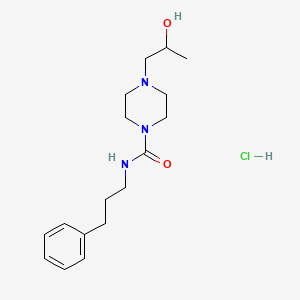

![5-chloro-2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2952457.png)
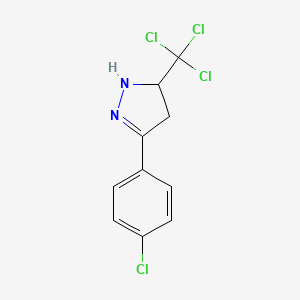
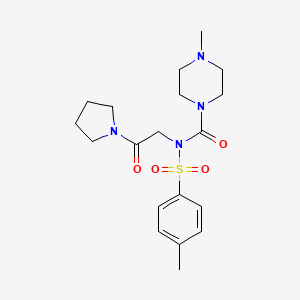

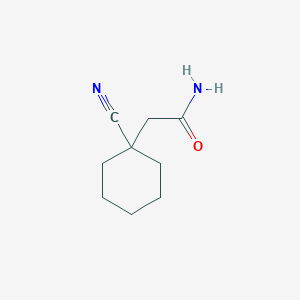
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2952463.png)
![Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride](/img/structure/B2952465.png)
![(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2952466.png)
